

Rottlerin: A Tool for Kinase Inhibition Assays

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Compound of Interest		
Compound Name:	Rottlerin	
Cat. No.:	B1679580	Get Quote

Application Notes and Protocols for Researchers

Introduction

Rottlerin, a natural polyphenol derived from the plant Mallotus philippinensis, has been widely utilized in cell biology and pharmacology as a kinase inhibitor.[1][2] Initially identified as a relatively specific inhibitor of Protein Kinase C delta (PKC δ), subsequent research has revealed a broader spectrum of activity against various other kinases, as well as off-target effects.[3][4] These application notes provide a comprehensive overview of **Rottlerin**'s use in kinase inhibition assays, including its target profile, recommended experimental protocols, and a critical discussion of its specificity.

Target Profile and IC50 Values

Rottlerin exhibits inhibitory activity against a range of protein kinases. The half-maximal inhibitory concentration (IC50) values vary depending on the specific kinase and the assay conditions. The following table summarizes the reported IC50 values for **Rottlerin** against several key kinases.



Kinase Target	IC50 (μM)	Source Organism/Cell Type	Notes
ΡΚСδ	3 - 6	Baculovirus-infected Sf9 insect cells / Porcine spleen	Considered the primary target, though specificity is debated. [4][5][6]
CaM Kinase III	5.3	-	Also known as eEF-2 Kinase.[5]
ΡΚCα	30	-	Lower potency compared to PKCδ.[5] [6]
РКСβ	42	-	Lower potency compared to PKCδ.[5] [6]
РКСу	40	-	Lower potency compared to PKCδ.[5] [6]
PKCε	80 - 100	-	Significantly lower potency.[4][6]
ΡΚCη	82	-	Significantly lower potency.[5]
РКС	80 - 100	-	Significantly lower potency.[4][6]
МАРКАР-К2	5.4	-	Mitogen-activated protein kinase-activated protein kinase 2.[7]
PRAK	1.9	-	p38- regulated/activated kinase.[7]



Casein Kinase II (CKII)	30	-	[5]
Protein Kinase A (PKA)	78	-	[5]

Considerations for Use: Specificity and Off-Target Effects

While initially marketed as a specific PKC δ inhibitor, numerous studies have highlighted **Rottlerin**'s off-target effects.[3] It is crucial for researchers to be aware of these activities to avoid misinterpretation of experimental results. Notably, **Rottlerin** can act as a mitochondrial uncoupler, leading to a decrease in cellular ATP levels.[1][8] This effect can indirectly inhibit kinase activity and other cellular processes dependent on ATP. Therefore, attributing an observed biological effect solely to the inhibition of a specific kinase by **Rottlerin** requires careful experimental design and the use of multiple, independent controls.

Experimental Protocols In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of **Rottlerin** on a purified kinase in a cell-free system. Specific conditions such as buffer composition, substrate concentration, and incubation times should be optimized for each kinase.

Materials:

- Purified active kinase
- Specific peptide or protein substrate for the kinase
- Rottlerin (dissolved in DMSO)
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
- [y-32P]ATP or fluorescently labeled ATP analog



- ATP solution
- 96-well plates
- Phosphocellulose paper or other suitable capture membrane (for radioactive assays)
- Scintillation counter or fluorescence plate reader
- Stop solution (e.g., 75 mM phosphoric acid for radioactive assays)

Procedure:

- Prepare Rottlerin Dilutions: Prepare a serial dilution of Rottlerin in DMSO. Further dilute
 these stock solutions into the kinase assay buffer to the desired final concentrations. Ensure
 the final DMSO concentration is consistent across all wells and does not exceed 1% to avoid
 solvent effects.
- Set up Kinase Reaction: In a 96-well plate, add the following components in order:
 - Kinase assay buffer
 - Rottlerin dilution or vehicle control (DMSO)
 - Purified kinase
 - Substrate
- Initiate Reaction: Start the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-32P]ATP for radioactive assays).
- Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C) for a predetermined time, ensuring the reaction is in the linear range.
- Stop Reaction:
 - Radioactive Assay: Spot a portion of the reaction mixture onto phosphocellulose paper.
 Wash the paper extensively with phosphoric acid to remove unincorporated [y-32P]ATP.

Methodological & Application



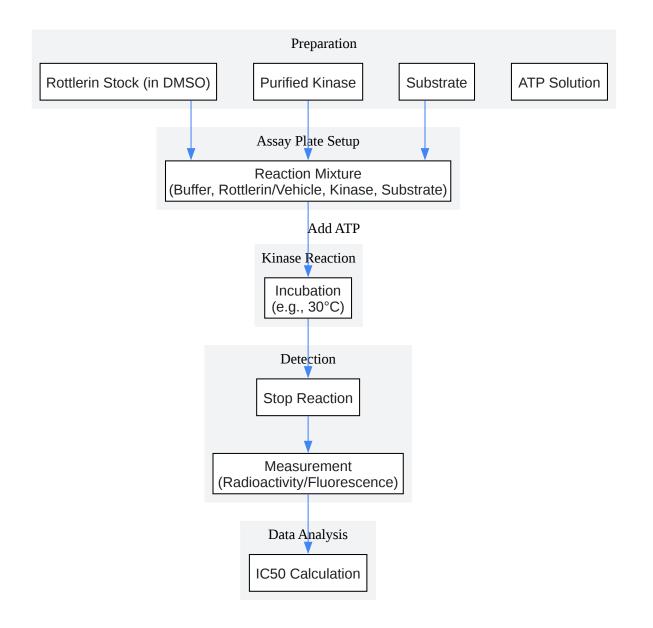


• Fluorescence Assay: Add a stop solution provided with the assay kit.

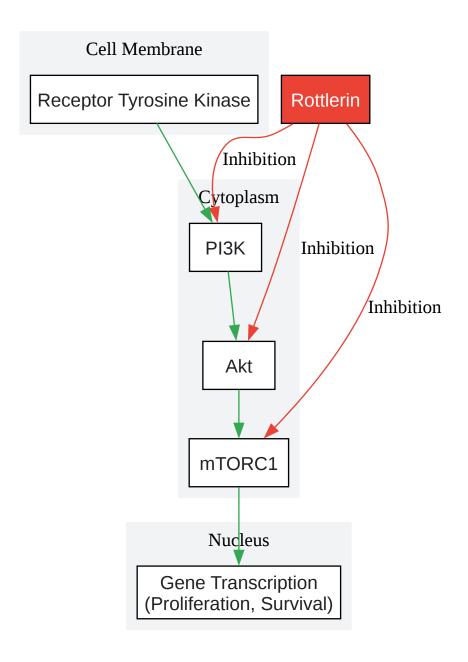
Detection:

- Radioactive Assay: Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
- Fluorescence Assay: Read the fluorescence signal using a plate reader according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of kinase inhibition for each Rottlerin concentration relative to the vehicle control. Plot the inhibition data against the logarithm of the Rottlerin concentration and fit the data to a dose-response curve to determine the IC50 value.

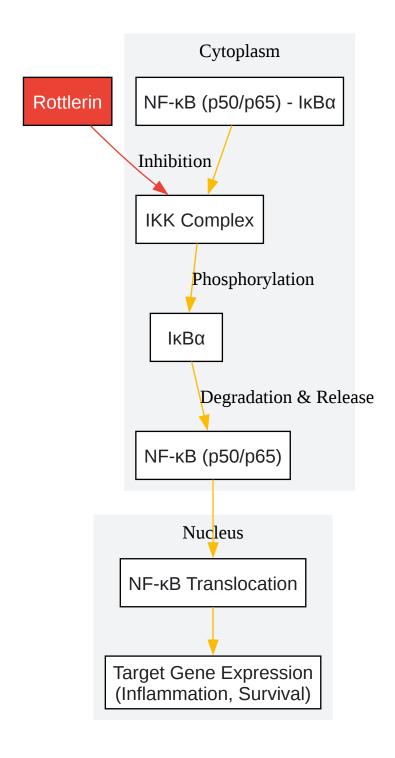












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